Methyl 5-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate: is an organic compound belonging to the biphenyl family It is characterized by a biphenyl core with a methoxy group at the 4’ position, a hydroxy group at the 5 position, and a carboxylate ester at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-methoxyphenylboronic acid with 5-bromo-3-methoxybenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group at the 5 position can undergo oxidation to form a quinone derivative.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is used as an intermediate in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving biphenyl compounds.
Industry: In the materials science industry, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In drug development, it may interact with specific enzymes or receptors, modulating their activity. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds or ionic interactions with active sites .
Comparison with Similar Compounds
- Methyl 4-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate
- Methyl 5-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylate
- Methyl 5-hydroxy-4’-ethoxy-[1,1’-biphenyl]-3-carboxylate
Uniqueness: Methyl 5-hydroxy-4’-methoxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxy and methoxy groups on the biphenyl core can enhance its solubility and facilitate specific chemical transformations .
Properties
IUPAC Name |
methyl 3-hydroxy-5-(4-methoxyphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-5-3-10(4-6-14)11-7-12(15(17)19-2)9-13(16)8-11/h3-9,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOQWZQRMQQDHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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